1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate, also known as BOZA, is a synthetic compound first reported in the literature in 2010. It belongs to the class of azetidinones, which are nitrogen-containing heterocycles known for their diverse biological activities. The compound is characterized by a phenyl group and an acetate moiety, making it a subject of interest in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of 309.3 g/mol .
The synthesis of 1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate typically involves several key steps:
The molecular structure of 1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate features:
The compound's InChI key is IYBNNNDZBNQFRB-UHFFFAOYSA-N, which allows for easy identification in chemical databases . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural characterization.
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate can undergo various chemical reactions, including:
These reactions are typically conducted under specific conditions involving solvents such as ethanol or acetonitrile and may require catalysts like palladium on carbon for hydrogenation .
The mechanism of action of 1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate has been investigated primarily in the context of neurodegenerative diseases, particularly Alzheimer's disease. It is believed to inhibit the aggregation of amyloid-beta peptides, which are implicated in plaque formation associated with neurotoxicity. Additionally, it may modulate enzymes and receptors involved in neuroinflammation and oxidative stress responses .
The physical and chemical properties of 1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate include:
The compound exhibits good thermal stability, remaining stable under normal conditions without significant decomposition below 200 °C . Its stability across varying pH levels further enhances its utility in research applications.
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate has several scientific applications:
The medicinal significance of monocyclic β-lactams (azetidin-2-ones) represents a paradigm shift beyond traditional bicyclic penicillin and cephalosporin antibiotics. The discovery of nocardicins in 1976 marked a pivotal milestone as the first naturally occurring monocyclic β-lactams, exhibiting preferential activity against Gram-negative bacteria due to their narrow-spectrum targeting of peptidoglycan cross-linking enzymes [3]. This breakthrough challenged the prevailing assumption that β-lactam antibiotics required fused ring systems for biological efficacy and stimulated intensive research into synthetic monocyclic analogs.
The clinical translation of monocyclic β-lactam chemistry culminated with the FDA approval of aztreonam (a monobactam antibiotic featuring an N-sulfonate group) in 1986. Aztreonam's design leveraged the intrinsic hydrolytic stability and β-lactamase resistance conferred by its monocyclic structure, providing potent activity against aerobic Gram-negative pathogens like Pseudomonas aeruginosa with minimal allergenic cross-reactivity observed in penicillins [3]. This success validated monocyclic frameworks as viable platforms for antibiotic development and spurred exploration of novel N-acylated derivatives like 1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate. These compounds diverge structurally from monobactams by replacing the sulfonate with aromatic acyl groups, thereby expanding chemical space for pharmacological optimization. Contemporary research has revealed their potential as versatile synthons for non-antibiotic applications, including enzyme inhibitors and anticancer agents, underscoring a transformative evolution from traditional antimicrobial roles [3] [6].
Table 1: Key Milestones in Monocyclic β-Lactam Development
Year | Discovery/Compound | Significance | Reference |
---|---|---|---|
1976 | Nocardicins | First naturally occurring monocyclic β-lactams; Gram-negative selective activity | [3] |
1986 | Aztreonam | FDA-approved monobactam antibiotic; Pseudomonas coverage | [3] |
1990s | SCH58235 (precursor to ezetimibe) | Cholesterol absorption inhibitor; non-antibiotic application | [3] |
2000s | 1-Benzoyl-3-acetoxy derivatives | Exploration as thrombin inhibitors and antimicrobial scaffolds | [5] [6] |
The azetidin-2-one ring in 1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate embodies extraordinary physicochemical properties arising from its strained four-membered architecture. Ring strain (approximated at 20–25 kcal/mol) significantly enhances the electrophilicity of the C2 carbonyl carbon compared to larger lactams or acyclic amides. This strain manifests spectroscopically via infrared (IR) carbonyl stretching frequencies (ν~C=O~) between 1730–1760 cm⁻¹ for monocyclic derivatives—distinctly higher than unstrained amides (~1650–1680 cm⁻¹) yet lower than bicyclic β-lactams like penicillins (1770–1810 cm⁻¹) [3] [9]. The geometric distortion forces the nitrogen atom into a near-pyramidal configuration, reducing resonance stabilization and increasing susceptibility to nucleophilic attack at C2—a property exploitable for covalent inhibition of serine proteases [3] [7].
Stereochemistry critically modulates bioactivity. 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate possesses defined stereocenters at C3 and C4. The trans relationship between its 3-acetoxy and 4-phenyl substituents is confirmed by characteristic proton coupling constants (J~3,4~ ≈ 2.2–2.8 Hz for trans vs. 5.0–5.9 Hz for cis isomers) observed in NMR studies [3] [4]. This stereoprecision influences binding to biological targets; thrombin inhibitors bearing trans-3,4-disubstitution demonstrate markedly higher potency than cis-configured analogs due to optimal pharmacophore alignment in the enzyme’s S1/S2 pockets [5]. The 3-acetoxy group (–OCOCH₃) introduces a hydrolyzable ester moiety, serving dual roles: as a leaving group during nucleophilic ring-opening reactions, and as a hydrogen-bond acceptor modulating lipophilicity and membrane permeability [3] [4].
Table 2: Structural Features and Spectral Signatures of β-Lactam Derivatives
Structural Element | Impact on Reactivity/Bioactivity | Characteristic IR ν~C=O~ (cm⁻¹) |
---|---|---|
Monocyclic β-lactam core | High ring strain → Enhanced electrophilicity of C2 carbonyl | 1730–1760 |
trans-3,4-Disubstitution | Optimal orientation for protease binding (e.g., thrombin) | - |
N1-Benzoyl group | Electron-withdrawal → Increased C2 electrophilicity; π-π stacking | - |
3-Acetoxy moiety | Hydrogen-bond acceptor; hydrolyzable to 3-OH derivatives | 1740–1760 (ester) |
The pharmacological profile of 1-benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is governed by discrete structural pharmacophores that enable target modulation beyond classical penicillin-binding proteins (PBPs):
N1-Benzoyl Group: This electron-withdrawing substituent augments the electrophilicity of the β-lactam carbonyl, facilitating nucleophilic addition by serine residues in hydrolytic enzymes or proteases. Crucially, the aromatic ring enables π-π stacking interactions with hydrophobic enzyme subsites. In thrombin inhibitors like the 3-guanidinopropyl-azetidinone series, analogous N-acylation (e.g., acetyl) transforms weak inhibitors into time-dependent potent agents (e.g., compound 9b in [5]). Computational modeling confirms the benzoyl phenyl ring occupies the thrombin S2 pocket, enhancing binding affinity [5] [7].
C4-Phenyl Substituent: The 4-phenyl group profoundly influences target selectivity. Polar C4 substituents (e.g., phenethyl with para-hydroxy/methoxy groups) enhance selectivity for thrombin over plasmin by forming hydrogen bonds within the thrombin S1 specificity pocket [5]. In antimicrobial contexts, electron-rich C4-aryl groups—as in benzophenone-fused azetidinones—augment penetration through microbial membranes and provide stacking interfaces with bacterial DNA gyrase or fungal CYP51 enzymes (e.g., compound 9g in [6]).
C3-Acetoxy Moiety: The acetoxy group (–OC(O)CH₃) serves as a versatile handle for chemical derivatization. Hydrolysis yields the corresponding 3-hydroxyazetidinone, a precursor to O-alkylated or O-acylated analogs. In anticancer azetidinones like trans-1-N-chrysenyl-3-acetoxy-4-phenylazetidin-2-one, the acetate acts as a prodrug moiety, intracellularly cleaved to release DNA-intercalating polyaromatic amines [3]. Additionally, this group’s steric bulk modulates the spatial orientation of the C4 pharmacophore, optimizing target engagement.
Table 3: Pharmacophore Contributions to Biological Activities
Pharmacophore | Target Interactions | Biological Outcome |
---|---|---|
N1-Benzoyl | π-π stacking in hydrophobic enzyme subsites; carbonyl electrophilicity | Thrombin inhibition [5]; β-lactamase inhibition |
C4-Phenyl | Occupation of S1/S2 pockets in proteases; membrane interaction | Thrombin/plasmin selectivity [5]; Antimicrobial [6] |
C3-Acetoxy | Prodrug activation; hydrogen-bond acceptor; stereochemical control | Anticancer activity [3]; Enhanced permeability |
β-Lactam carbonyl (C2) | Covalent acylation of catalytic serine nucleophile | Irreversible enzyme inhibition |
The strategic integration of these pharmacophores enables rational design of azetidin-2-ones targeting diverse disease mechanisms—from serine proteases in thrombosis to cholesteryl ester transfer in hyperlipidemia (ezetimibe analogs) [3] [9]. This versatility underscores their enduring relevance in medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0